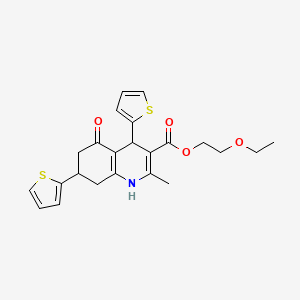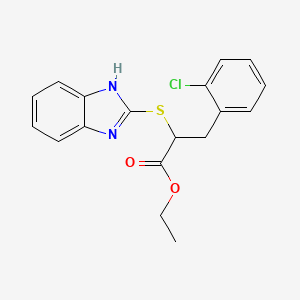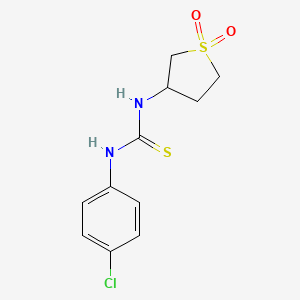
6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone, also known as DNQX, is a chemical compound that belongs to the family of quinolinone derivatives. DNQX is a potent antagonist of ionotropic glutamate receptors, specifically kainate and AMPA receptors.
Mécanisme D'action
6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone acts as a competitive antagonist of kainate and AMPA receptors by binding to the same site as glutamate. By blocking the ion channel, 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone prevents the influx of calcium ions and inhibits the depolarization of the postsynaptic membrane. This leads to a decrease in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone can inhibit the release of glutamate and other neurotransmitters from presynaptic terminals. In vivo studies have shown that 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone can reduce seizure activity and protect against excitotoxicity in animal models of epilepsy and stroke. 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone in lab experiments is its potency and selectivity for kainate and AMPA receptors. This allows researchers to study the specific role of these receptors in synaptic transmission and plasticity. However, one limitation of using 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone is its short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
Orientations Futures
There are several future directions for research on 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone. One area of interest is the role of kainate and AMPA receptors in synaptic plasticity and learning and memory. Another area of interest is the potential therapeutic use of 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Finally, there is interest in developing more potent and selective antagonists of kainate and AMPA receptors for use in research and therapy.
Applications De Recherche Scientifique
6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone has been extensively used in scientific research to study the role of glutamate receptors in the central nervous system. The compound is a potent and selective antagonist of kainate and AMPA receptors, which are important in synaptic transmission and plasticity. 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-2(1H)-quinolinone has been used to investigate the function of these receptors in a variety of physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-9-3-12-11(6-18(21)19-14(12)4-10(9)2)13-5-16-17(25-8-24-16)7-15(13)20(22)23/h3-5,7,11H,6,8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARSAGBYZCFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC4=C(C=C3[N+](=O)[O-])OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142762 | |
| Record name | 3,4-Dihydro-6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
430450-91-2 | |
| Record name | 3,4-Dihydro-6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430450-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B3956905.png)

![(1-benzothien-5-ylmethyl)[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B3956911.png)

![3-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3956922.png)
![ethyl 4-[({[2,2,2-trichloro-1-(propionylamino)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3956923.png)

![N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3956932.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3956940.png)

![1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3956971.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3956994.png)

